

4-Methylpyridazine in Drug Design: A Comparative Guide to Pyridazine Derivatives

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Compound of Interest

Compound Name: **4-Methylpyridazine**

Cat. No.: **B073047**

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The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in a number of approved drugs and a multitude of investigational agents.^[1] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it a valuable component in the design of novel therapeutics.^{[2][3]} This guide provides a comparative analysis of **4-Methylpyridazine** and other pyridazine derivatives, focusing on their performance in preclinical studies and supported by experimental data where available. While specific quantitative data for **4-Methylpyridazine** is limited in the public domain, this guide will compare it to other well-characterized pyridazine derivatives to highlight the potential of this chemical class for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[4][5][6]} Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cell signaling pathways.^{[7][8][9]}

Anticancer Activity

The anticancer potential of pyridazine derivatives has been extensively studied. Their efficacy is often evaluated by their ability to inhibit the growth of various cancer cell lines, with results typically reported as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

While specific IC50 or GI50 data for **4-Methylpyridazine** against cancer cell lines is not readily available in the reviewed literature, numerous other pyridazine derivatives have shown significant cytotoxic activity. For instance, certain pyridazin-4-one derivatives have exhibited potent growth inhibition against the murine P815 mastocytoma cell line.[\[10\]](#) A comparative summary of the in vitro anticancer activity of various substituted pyridazine derivatives is presented in the table below.

Compound/Derivative Class	Target Cell Line	IC50 / GI50 (μM)	Reference
Pyridazin-4-one derivative (5b)	P815 (murine mastocytoma)	0.001 (as μg/mL)	[10]
3,6-disubstituted pyridazine (11m)	T-47D (breast cancer)	1.27 ± 0.11	
3,6-disubstituted pyridazine (11m)	MDA-MB-231 (breast cancer)	1.98 ± 0.14	
3,6-disubstituted pyridazine (11m)	SKOV-3 (ovarian cancer)	2.51 ± 0.23	
Pyrazol-4-yl pyridazinone (10)	Hs746T (gastric cancer)	0.019	[8]
Pyrazol-4-yl pyridazinone (12a)	Hs746T (gastric cancer)	0.012	[8]
Pyrazol-4-yl pyridazinone (14a)	Hs746T (gastric cancer)	0.014	[8]

Kinase Inhibition

Many pyridazine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. The inhibitory potency is typically quantified by IC50 values. While a specific kinase inhibition profile for **4-Methylpyridazine** is not detailed in the available literature, other pyridazine derivatives have been identified as potent inhibitors of various kinases, including c-Met, PIM kinases, and Cyclin-Dependent Kinase 2 (CDK2).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Compound/Derivative Class	Target Kinase	IC50 (nM)	Reference
Imidazo[1,2-b]pyridazine (K00135)	PIM1	2	[7]
Imidazo[1,2-b]pyridazine (K00135)	PIM2	21	[7]
Imidazo[1,2-b]pyridazine (K00135)	PIM3	4	[7]
Pyrazol-4-yl pyridazinone (10)	c-Met	4.3	[8]
Pyrazol-4-yl pyridazinone (12a)	c-Met	1.8	[8]
Pyrazol-4-yl pyridazinone (14a)	c-Met	3.1	[8]
3,6-disubstituted pyridazine (11m)	CDK2	20.1 ± 0.82	

Physicochemical and Pharmacokinetic Profiles

The substitution pattern on the pyridazine ring significantly influences the physicochemical and pharmacokinetic properties of the derivatives, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.^[2] The pyridazine core is considered to have favorable properties, including inherent polarity and low cytochrome P450 inhibitory effects.^[3] ^[11]

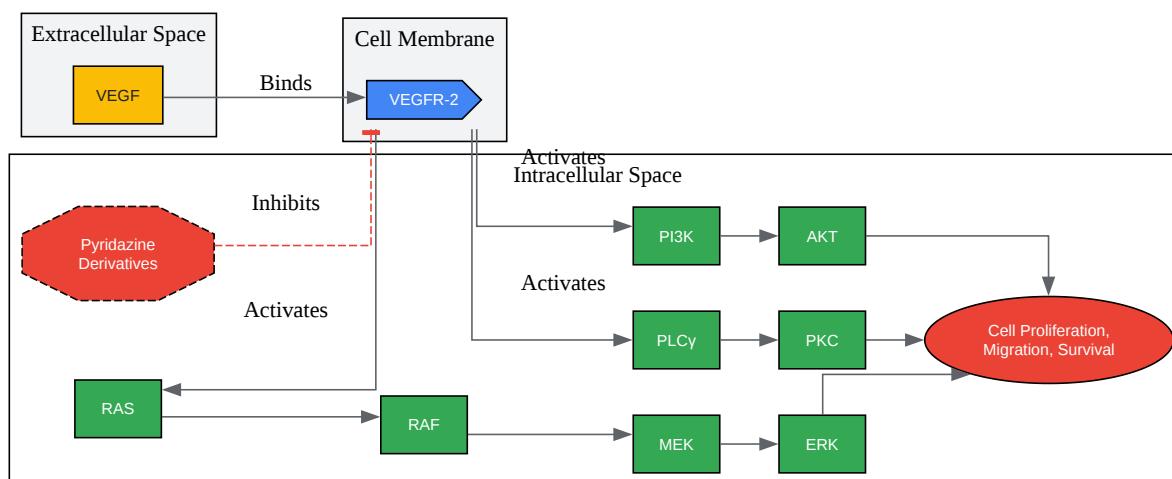
A comparative guide on the pharmacokinetic profiles of various substituted pyridazines highlights the tunability of these properties.^[2] While specific pharmacokinetic data for **4-Methylpyridazine** is not provided, the general principles of how substitutions affect ADME can be inferred. For instance, the addition of different functional groups can alter lipophilicity, solubility, and metabolic stability, thereby modulating the half-life and bioavailability of the compounds.^[2]

Key Signaling Pathways Targeted by Pyridazine Derivatives

Pyridazine-based kinase inhibitors often target critical signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^{[1][2][4]} Many pyridazine derivatives have been developed as inhibitors of VEGFR-2, a key receptor in this pathway.

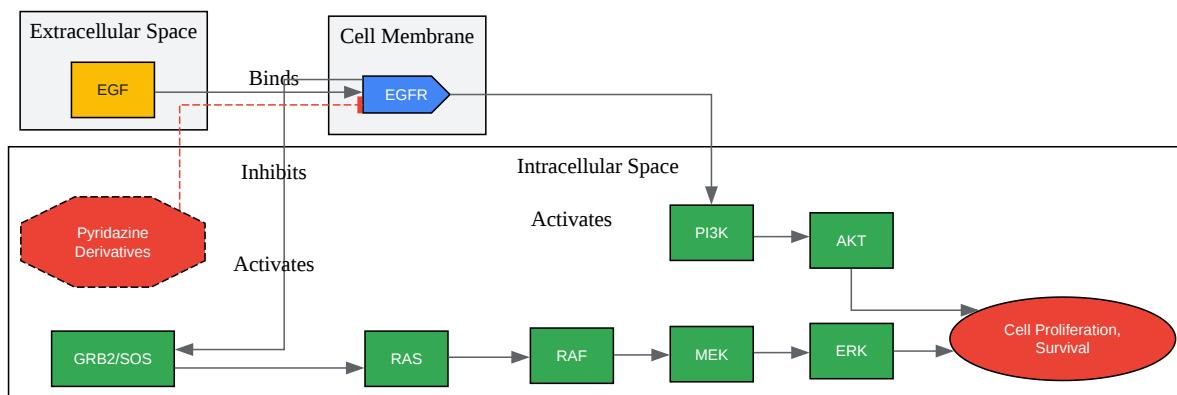


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Caption: The VEGF signaling pathway and the point of inhibition by pyridazine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5][10][12] Its dysregulation is a hallmark of various cancers. EGFR inhibitors, including those with a pyridazine scaffold, block the kinase activity of the receptor.

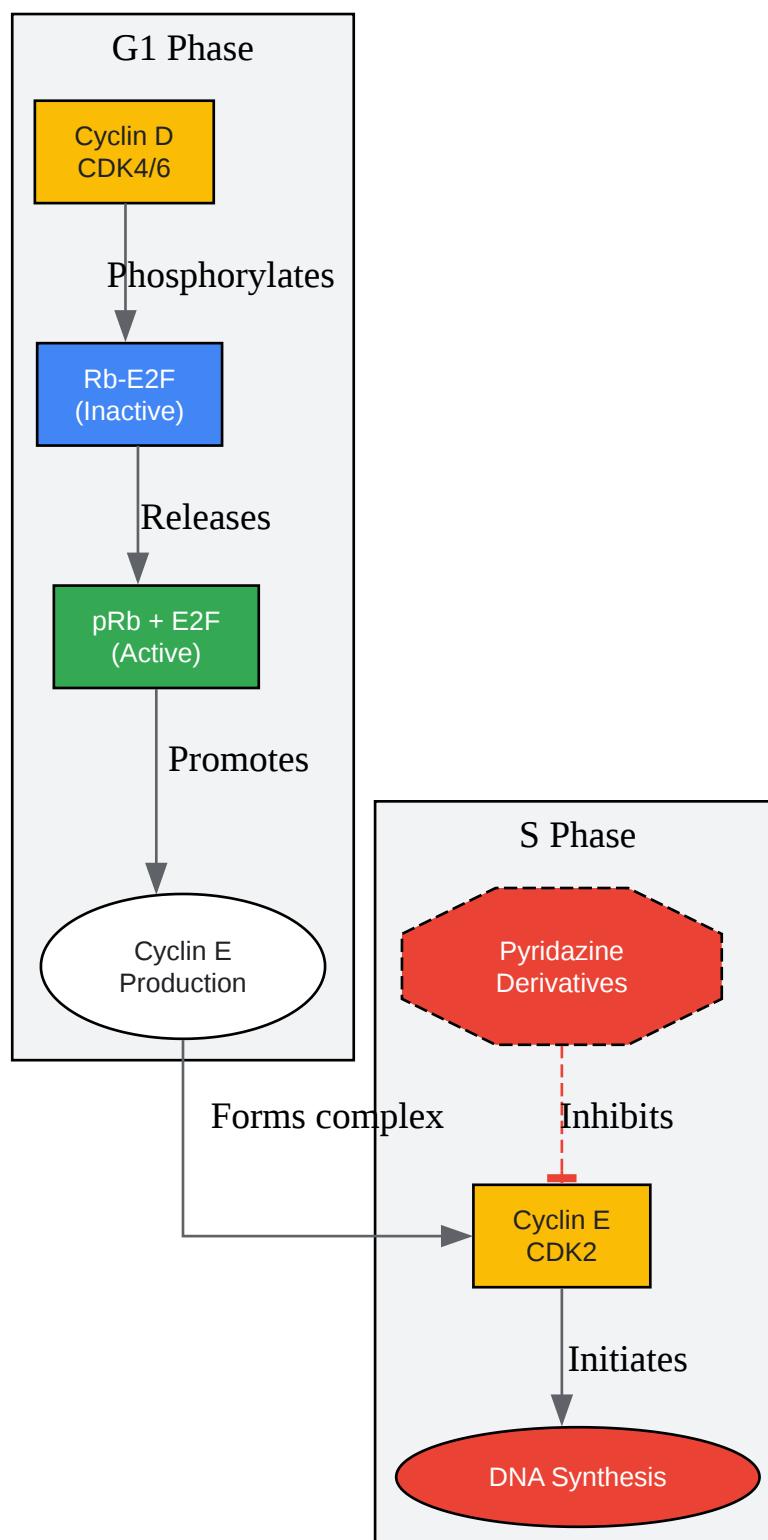


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Caption: The EGFR signaling pathway and the point of inhibition by pyridazine derivatives.

CDK2/Cell Cycle Pathway

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[13][14] CDK2, in particular, is active during the G1 and S phases. Inhibitors of CDK2, including certain pyridazine derivatives, can halt the cell cycle and prevent cancer cell proliferation.

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Caption: The CDK2 pathway in cell cycle progression and its inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of pyridazine derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
- Test compound (e.g., a pyridazine derivative) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well white plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a mixture of the kinase and its substrate in the assay buffer.
- Reaction Setup: In a 384-well plate, add 1 μL of the test compound dilution or DMSO (for control). Add 2 μL of the enzyme/substrate mix.
- Initiation: Start the reaction by adding 2 μL of ATP solution.

- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection: Add 5 μ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

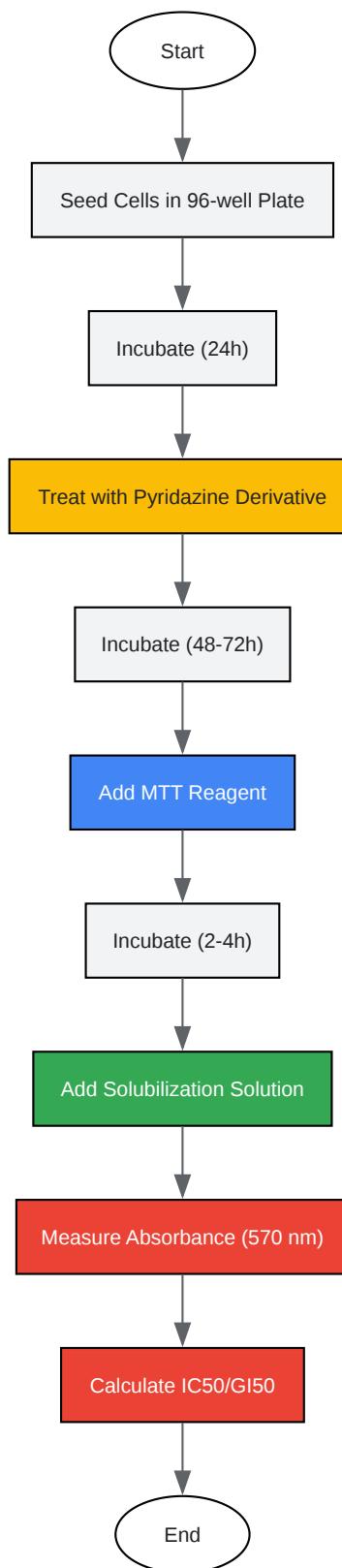
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test compound (e.g., a pyridazine derivative)
- 96-well flat-bottom sterile microplates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 or GI50 value from the dose-response curve.



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Caption: Workflow for a typical MTT-based cell viability assay.

Conclusion

The pyridazine scaffold is a versatile and valuable platform in drug discovery, with its derivatives demonstrating a wide array of biological activities, particularly in the realm of oncology. While this guide highlights the significant potential of this chemical class through the comparative analysis of various substituted pyridazines, it also underscores a notable gap in the publicly available experimental data for **4-Methylpyridazine** itself. The provided data on other pyridazine derivatives, along with detailed experimental protocols and an overview of key signaling pathways, offers a solid foundation for researchers. Further investigation into the specific biological profile of **4-Methylpyridazine** is warranted to fully understand its potential and to facilitate the rational design of novel and more effective pyridazine-based therapeutics.

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